molecular formula C26H23NO B12804128 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol CAS No. 16164-72-0

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol

Katalognummer: B12804128
CAS-Nummer: 16164-72-0
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: PMWCWPLKNZYGCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol is a complex organic compound that features a biphenyl group, a phenyl group, and a pyridinyl group attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the use of Grignard reagents, where a biphenyl magnesium bromide reacts with a ketone derivative of pyridine and phenyl groups under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, the biphenyl and pyridinyl groups can facilitate binding to hydrophobic pockets in proteins, influencing their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-(Pyridin-4-yl)-[1,1’-biphenyl]-2-amine: Shares the biphenyl and pyridinyl groups but differs in the functional groups attached.

    N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains biphenyl groups but with different substituents and a thiophene ring.

Uniqueness

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to its combination of biphenyl, phenyl, and pyridinyl groups attached to a propanol backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

16164-72-0

Molekularformel

C26H23NO

Molekulargewicht

365.5 g/mol

IUPAC-Name

1-phenyl-2-(4-phenylphenyl)-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C26H23NO/c1-26(28,23-17-15-21(16-18-23)20-10-4-2-5-11-20)25(22-12-6-3-7-13-22)24-14-8-9-19-27-24/h2-19,25,28H,1H3

InChI-Schlüssel

PMWCWPLKNZYGCB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.